molecular formula C19H18N2O5S B2398166 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868370-83-6

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2398166
CAS No.: 868370-83-6
M. Wt: 386.42
InChI Key: NADDGFDQMXLWOV-VXPUYCOJSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a benzodioxine moiety, which adds to its chemical versatility.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-16-13(23-2)8-9-14(24-3)17(16)27-19(21)20-18(22)15-10-25-11-6-4-5-7-12(11)26-15/h4-9,15H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADDGFDQMXLWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the benzodioxine moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s benzothiazole core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with similar compounds such as:

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound belonging to the class of benzothiazoles. Its unique molecular structure suggests significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C17H17N3O4S
  • Molecular Weight : Approximately 345.39 g/mol

The presence of methoxy groups and a benzodioxine moiety enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer cell proliferation. For example, it may target DNA topoisomerases, which are crucial for DNA replication and repair .
  • Antioxidant Activity : The methoxy groups contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting its utility as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that this compound shows promising anticancer properties. A notable study reported its cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited an IC50 value in the low micromolar range (approximately 10 µM), indicating significant potency .

Antimicrobial Activity

In vitro assays have revealed that this compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain tested .

Study 1: Anticancer Efficacy

A study conducted on human leukemia cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
107020
254550

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against various pathogens. The results indicated effective inhibition of bacterial growth with the following MIC values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa25

Q & A

Q. What synthetic routes are recommended for synthesizing N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation between benzothiazole and benzodioxine precursors under controlled conditions. Key parameters include maintaining temperatures between 60–80°C, using polar aprotic solvents (e.g., DMF), and optimizing reaction times (12–24 hours) to minimize side products . Purity is ensured via recrystallization and chromatographic techniques (e.g., flash chromatography). Analytical validation via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with aromatic protons in benzodioxine and benzothiazole moieties appearing as distinct multiplet signals (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer:
  • Solvent Optimization : Test solvents (DMF, THF, acetonitrile) for solubility and reactivity; DMF often enhances reaction rates due to high polarity .
  • Catalyst Screening : Evaluate Pd-catalyzed coupling or acid/base catalysts for intermediate steps .
  • Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and adjust time/temperature dynamically .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design derivatives .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer:
  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), culture conditions, and endpoint measurements .
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence results .
  • Structural Analog Comparison : Test analogs with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate structure-activity relationships .

Q. What strategies enable selective functionalization of the benzothiazole or benzodioxine rings?

  • Methodological Answer:
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) using Boc or Fmoc chemistry during synthesis .
  • Directed C-H Activation : Employ Pd or Rh catalysts for regioselective modifications (e.g., bromination at C-5 of benzothiazole) .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) .

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